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Introduction

Visualizing RNA in living cells is crucial for understanding its diverse roles in cellular processes,
from gene expression to regulation. The DMHBO+ dye, in conjunction with the "Chili" RNA
aptamer, offers a powerful system for real-time imaging of RNA. DMHBO+ is a cationic
fluorophore that exhibits a significant increase in fluorescence upon binding to its cognate Chili
aptamer.[1][2] This "light-up™ mechanism provides a high signal-to-noise ratio, making it an
excellent tool for tracking RNA localization and dynamics within living cells. This application
note provides a detailed step-by-step guide for utilizing the DMHBO+-Chili aptamer system for
live-cell RNA imaging, along with its photophysical properties and a comparison with other
common RNA stains.

The Chili RNA aptamer is a 52-nucleotide sequence that folds into a specific three-dimensional
structure, creating a binding pocket for DMHBO+.[3] Upon binding, the aptamer restricts the
rotational freedom of the DMHBO+ molecule, leading to a dramatic increase in its fluorescence
quantum yield.[1][3] This system mimics the properties of fluorescent proteins, offering a
genetically targetable method for RNA visualization. The Chili-DMHBO+ complex exhibits a
large Stokes shift, with excitation and emission maxima at 456 nm and 592 nm, respectively,
which minimizes self-quenching and allows for clearer signal detection.[2]
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Table 1: Photophysical Properties of DMHBO+-Chili Complex

Property Value Reference
Excitation Maximum (Aex) 456 nm [2]
Emission Maximum (Aem) 592 nm [2]
Quantum Yield (®) 0.1 [2]
Stokes Shift 136 nm [2]
Dissociation Constant (Kd) 12 nM [2]
Table 2: Comparison of Live-Cell RNA Staining Dyes
Excitatio Emission Quantum Photosta  Signal-to-
Dye Target . - -
n (nm) (nm) Yield bility Noise
Specific
RNA
DMHBO+
, . sequence ,
(with Chili ] N 456 592 0.1 Good High
with Chili
Aptamer)
aptamer
tag
SYTO Not
RNA ~490 ~530 N Moderate Moderate
RNASelect specified
dsDNA
] (some High (on High (for
PicoGreen ~480 ~520 Good
RNA dsDNA) dsDNA)
binding)
SYBR Not
RNA/DNA ~497 ~520 - Moderate Moderate
Green Il specified

Note: Direct quantitative comparisons of photostability and signal-to-noise ratio for DMHBO+

against other dyes in the same experimental conditions are limited in the reviewed literature.

The stated performance is based on the characteristics of aptamer-based "light-up" systems.
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Experimental Protocols
Part 1: Expression of Chili Aptamer-Tagged RNA in
Mammalian Cells

This protocol describes the transient transfection of mammalian cells to express an RNA of
interest tagged with the Chili aptamer.

Materials:

o Mammalian cells (e.g., HEK293T, SKBR3)

o Complete culture medium (e.g., DMEM with 10% FBS)

e Plasmid DNA encoding the Chili aptamer-tagged RNA of interest
o Transfection reagent (e.g., Lipofectamine 3000)

e Opti-MEM reduced-serum medium

o 6-well plates or 35 mm imaging dishes

Procedure:

o Cell Seeding: The day before transfection, seed mammalian cells in a 6-well plate or 35 mm
imaging dish at a density that will result in 70-90% confluency on the day of transfection.

o Transfection Complex Preparation (per well of a 6-well plate):

o Intube A, dilute 1-2.5 pg of the Chili aptamer-tagged RNA plasmid DNA into 125 pL of
Opti-MEM.

o Intube B, add 3-5 pL of Lipofectamine 3000 reagent to 125 uL of Opti-MEM.

o Add the contents of tube A to tube B, mix gently by pipetting, and incubate for 10-15
minutes at room temperature to allow for complex formation.
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o Transfection: Add the transfection complex dropwise to the cells. Gently rock the plate to
ensure even distribution.

e [ncubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours to allow for
expression of the tagged RNA.

Part 2: DMHBO+ Staining and Live-Cell Imaging

This protocol outlines the procedure for staining Chili aptamer-expressing cells with DMHBO+
and subsequent imaging.

Materials:

DMHBO+ dye

Anhydrous DMSO

Live-cell imaging medium (e.g., FluoroBrite DMEM)

Confocal or fluorescence microscope equipped with appropriate laser lines and filters.

Procedure:

e Preparation of DMHBO+ Stock Solution:

o Dissolve DMHBO+ in anhydrous DMSO to prepare a stock solution of 1-5 mM.

o Store the stock solution at -20°C, protected from light and moisture.

e Preparation of Staining Solution:

o On the day of imaging, dilute the DMHBO+ stock solution in pre-warmed live-cell imaging
medium to a final working concentration of 1-5 uM. The optimal concentration may need to
be determined empirically for different cell types and expression levels of the Chili-tagged
RNA.

o Cell Staining:
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o Carefully remove the culture medium from the cells expressing the Chili aptamer-tagged
RNA.

o Gently wash the cells once with pre-warmed live-cell imaging medium.

o Add the DMHBO+ staining solution to the cells and incubate for 15-30 minutes at 37°C in
a CO2 incubator, protected from light.

e Washing (Optional):

o For reducing background fluorescence, the staining solution can be removed, and the
cells can be washed once with pre-warmed live-cell imaging medium. However, due to the
“light-up" nature of the probe, this step may not be necessary.

e Live-Cell Imaging:

[e]

Image the cells using a confocal or fluorescence microscope.

o

Excitation: Use a 456 nm laser line or a filter set that covers this wavelength.

[¢]

Emission: Collect the fluorescence signal using a filter set centered around 592 nm.

[¢]

Acquire images using settings that minimize phototoxicity, such as using the lowest
possible laser power and exposure time that provides a good signal.

Mandatory Visualization
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Caption: Experimental workflow for DMHBO+ RNA staining.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b15552312?utm_src=pdf-body-img
https://www.benchchem.com/product/b15552312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Fluorescence Activation Mechanism

-4 g D
Binding
Free DMHBO+
(Low Fluorescence)

Light Interaction

Excitation Light Fluorescence

(456 nm)

Emitted Light
(592 nm)

MHBO+-Chili Complex
(High Fluorescence)

Click to download full resolution via product page

Caption: DMHBO+ fluorescence activation by Chili aptamer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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